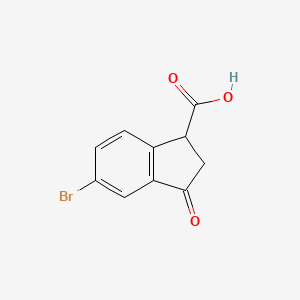
5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: is a brominated indene derivative. This compound is characterized by the presence of a bromine atom at the 5th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position of the indene ring. It is a solid compound with significant applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various functionalized indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its brominated structure imparts unique properties to the final products, making it useful in material science applications[3][3].
Mechanism of Action
The mechanism of action of 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the keto group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 5-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 5-Iodo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Comparison: Compared to its halogenated analogs, 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits unique reactivity due to the bromine atom’s size and electronegativity. This influences its chemical behavior, making it more suitable for certain synthetic applications. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of diverse derivatives .
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
5-bromo-3-oxo-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14) |
InChI Key |
QUBNVKJSEIZVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















